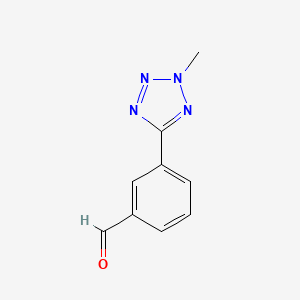

3-(2-Methyl-tetrazol-5-yl)-benzaldehyde

概要

説明

3-(2-Methyl-tetrazol-5-yl)-benzaldehyde is a chemical compound that features a benzaldehyde group attached to a tetrazole ring substituted with a methyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde typically involves the formation of the tetrazole ring followed by its attachment to a benzaldehyde moiety. One common method involves the cyclization of a suitable precursor, such as a nitrile, with hydrazoic acid under acidic conditions to form the tetrazole ring. The resulting tetrazole can then be functionalized with a methyl group and subsequently attached to a benzaldehyde derivative through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

化学反応の分析

Aldol Condensation Reactions

3-(2-Methyl-tetrazol-5-yl)-benzaldehyde participates in Claisen-Schmidt condensations with ketones to form α,β-unsaturated ketones (chalcones). For example:

-

Reaction with 2-hydroxyacetophenone derivatives yields tetrazole-functionalized flavonols.

Table 1: Comparison of reaction methods for flavonol synthesis

| Substrate | Method | Time | Yield (%) |

|---|---|---|---|

| 2-Hydroxyacetophenone | Conventional | 10 h | 61 |

| 2-Hydroxyacetophenone | Microwave | 11 min | 79 |

Cycloaddition and Multicomponent Reactions (MCRs)

The tetrazole moiety enables participation in 1,3-dipolar cycloadditions and MCRs:

-

Tetrazole-azide cycloaddition : Reacts with nitriles under catalysis (e.g., ZnCl₂) to form fused tetrazole systems .

-

Ugi-type reactions : Combines with amines, isocyanides, and azides to generate heterocyclic scaffolds (e.g., benzodiazepines) .

Aldehyde Oxidation/Reduction

-

Oxidation : The aldehyde group can be oxidized to a carboxylic acid under mild conditions (e.g., KMnO₄/H₂O), though steric hindrance from the tetrazole may slow reactivity.

-

Reduction : Sodium borohydride reduces the aldehyde to a primary alcohol, retaining the tetrazole ring .

Tetrazole Ring Modifications

-

Methylation : The 2-methyl group on the tetrazole can undergo further alkylation or deprotonation, altering electronic properties .

-

Metal Coordination : Acts as a chelator for Zn²⁺ or other metals, similar to carboxylates, via N–metal bonds (bond lengths: ~2.7–2.8 Å) .

Key Spectral Data for Characterization

科学的研究の応用

3-(2-Methyl-tetrazol-5-yl)-benzaldehyde has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and influence biochemical pathways.

類似化合物との比較

Similar Compounds

- 2-Methyl-5-(4-formylphenyl)tetrazole

- 3-(2-Methyl-1H-tetrazol-5-yl)benzyl alcohol

- 2-Methyl-5-(4-hydroxyphenyl)tetrazole

Uniqueness

3-(2-Methyl-tetrazol-5-yl)-benzaldehyde is unique due to the presence of both a tetrazole ring and a benzaldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry. Its structure also provides potential for biological activity, making it a valuable compound in medicinal research.

生物活性

3-(2-Methyl-tetrazol-5-yl)-benzaldehyde is a compound that belongs to the family of tetrazole derivatives, which are known for their diverse biological activities. Tetrazoles have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzaldehyde derivatives with azides under specific conditions to form tetrazole rings. The characterization of this compound is conducted using various spectroscopic methods, including NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various tetrazole compounds demonstrated antibacterial effects against Escherichia coli and Staphylococcus aureus. The activity was assessed using the disc diffusion method, revealing zones of inhibition that suggest potential therapeutic applications in treating bacterial infections .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| Klebsiella pneumoniae | 14 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One investigation reported that derivatives containing the tetrazole moiety exhibited antiproliferative effects against several human cancer cell lines, including colorectal adenocarcinoma (HCT116) and breast cancer (MCF-7). The IC50 values ranged from 3.3 µM to 9.6 µM, indicating strong cytotoxicity towards these cancer cells .

Table 2: Anticancer Activity of Tetrazole Derivatives

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HCT116 | This compound | 4.5 |

| MCF-7 | This compound | 6.0 |

| A375 (melanoma) | This compound | 8.0 |

The mechanism by which tetrazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies suggest that these compounds may inhibit critical pathways involved in cell proliferation and survival, making them promising candidates for further development as anticancer agents .

Case Studies

- Case Study on Antibacterial Effects : A research team conducted a study on the antibacterial properties of various tetrazole derivatives, including this compound. They found that this compound significantly inhibited the growth of both gram-positive and gram-negative bacteria, supporting its potential use as an antibacterial agent .

- Case Study on Anticancer Properties : Another study focused on the antiproliferative effects of tetrazole derivatives on human tumor cell lines. The results indicated that this compound showed a promising profile against multiple cancer types, particularly in inhibiting growth in HCT116 cells .

特性

IUPAC Name |

3-(2-methyltetrazol-5-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c1-13-11-9(10-12-13)8-4-2-3-7(5-8)6-14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGXMMSFJZEXDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。